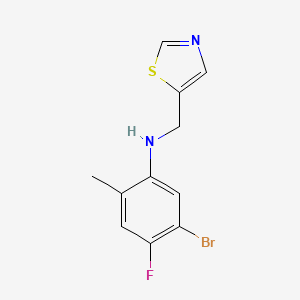
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound has unique properties that make it useful for a variety of applications, including drug discovery and development. In
Wirkmechanismus
The mechanism of action of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to reduce the levels of certain inflammatory markers in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is its ability to selectively target certain types of cancer cells. However, one limitation of this compound is that it may have off-target effects on other cells in the body.
Zukünftige Richtungen
There are many future directions for the study of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One possible direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its activity against other types of cancer cells. Additionally, researchers may investigate ways to improve the selectivity and efficacy of this compound in lab experiments.
Synthesemethoden
The synthesis of 5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves several steps. The first step is the reaction of 5-bromo-4-fluoro-2-methylbenzene with thioacetic acid to form 5-bromo-4-fluoro-2-methylthiophene. The second step is the reaction of 5-bromo-4-fluoro-2-methylthiophene with chloroacetonitrile to form 5-bromo-4-fluoro-2-methyl-N-(chloromethyl)thiophene. The final step is the reaction of 5-bromo-4-fluoro-2-methyl-N-(chloromethyl)thiophene with 1,3-thiazol-5-ylmethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential use in drug discovery and development. This compound has been found to have activity against certain types of cancer cells, and it has also been studied for its potential use in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-bromo-4-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2S/c1-7-2-10(13)9(12)3-11(7)15-5-8-4-14-6-16-8/h2-4,6,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINKLCCQFHQMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NCC2=CN=CS2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
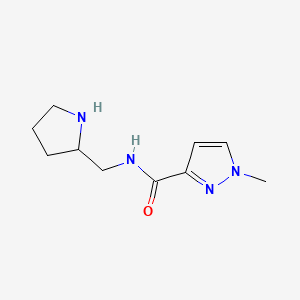
![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)
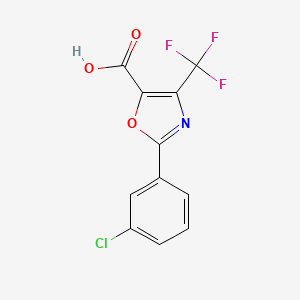
![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
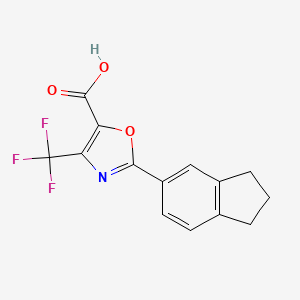
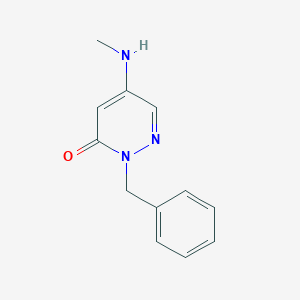
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
